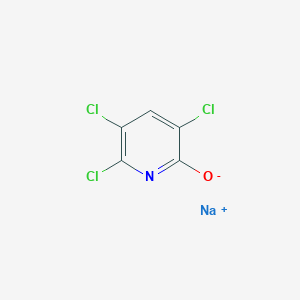

sodium;3,5,6-trichloropyridin-2-olate

Description

Significance of Pyridin-2-olate Compounds in Agrochemical Synthesis and Environmental Science

Pyridine (B92270) and its derivatives are a class of heterocyclic organic compounds that are foundational to numerous commercial products, including pharmaceuticals, vitamins, and agrochemicals. wikipedia.orgnih.gov The pyridine ring, a benzene (B151609) ring with one methine group replaced by a nitrogen atom, is a structural component in many pesticides. wikipedia.org Pyridin-2-olates, which are derivatives of pyridin-2-ol, are particularly significant. In these compounds, the hydroxyl group can form salts or esters, making them versatile precursors in chemical synthesis. mdpi.com

The significance of pyridin-2-olate compounds in agrochemical synthesis is substantial. They serve as key building blocks for several widely used herbicides and insecticides. nih.govjindunchemistry.com For instance, the modification of the pyridine ring and the functional groups attached to it allows for the creation of active ingredients with specific biocidal properties.

From an environmental science perspective, the fate and impact of pyridine-based compounds are of considerable interest. Pyridine itself is readily degraded by bacteria in the environment into ammonia (B1221849) and carbon dioxide. wikipedia.org However, the biodegradability of substituted pyridines can vary significantly depending on the nature and position of the substituents on the ring. researchgate.net Halogenated pyridines, such as chloropyridines, and their degradation products are often more persistent and can be subject to processes like photochemical transformation and surface attenuation in soil and water. researchgate.netiucr.org The study of these compounds is crucial for understanding the environmental footprint of modern agriculture. researchgate.net

Contextualization of Sodium 3,5,6-Trichloropyridin-2-olate (STCP) as a Key Intermediate Compound

Sodium 3,5,6-trichloropyridin-2-olate (STCP) is primarily recognized as a critical intermediate in the production of several major agrochemicals. chemicalbook.compatsnap.comnih.gov It is the sodium salt of 3,5,6-trichloropyridin-2-ol (TCP) and is the direct precursor used in the industrial synthesis of the organophosphate insecticides chlorpyrifos (B1668852) and chlorpyrifos-methyl. chembk.comgoogle.comekb.eg The synthesis of these insecticides involves the reaction of STCP with O,O-diethyl phosphorochloridothioate. ekb.eg

Furthermore, STCP is an important intermediate in the synthesis of the herbicide triclopyr (B129103). patsnap.comgoogle.com The production of triclopyr butoxyethyl ester, for example, can be achieved by reacting the sodium salt of 3,5,6-trichloro-2-pyridinol (B117793) (STCP) with 2-butoxyethyl chloroacetate. google.com The efficiency and cost-effectiveness of producing these high-volume pesticides are heavily dependent on the yield and quality of the STCP intermediate. google.comgoogle.com Consequently, the synthesis of STCP is a focal point of industrial chemical process optimization. patsnap.comgoogle.com

The industrial production of STCP can follow two main routes: the chlorination of pyridine to form 2,3,5,6-tetrachloropyridine, which is then hydrolyzed with sodium hydroxide (B78521), or the reaction of trichloroacetyl chloride with acrylonitrile (B1666552) followed by alkaline hydrolysis to yield the sodium salt. chembk.com

Research Landscape and Key Areas of Investigation for STCP and its Derivatives

The research landscape surrounding STCP and its derivatives is multifaceted, driven by both industrial and environmental interests. Key areas of investigation include:

Market Analysis and Production Trends: The global market for STCP is a subject of economic research, with reports analyzing market size, key competitors, and future forecasts based on the demand for its end-products like chlorpyrifos and triclopyr. valuates.comhtfmarketreport.comcognitivemarketresearch.comdataintelo.com These studies segment the market by product purity, application, and geographical region, providing insights into industry trends and technological developments. valuates.comcognitivemarketresearch.com

Environmental Fate and Degradation Products: While STCP itself is an intermediate, its primary derivative, 3,5,6-trichloropyridin-2-ol (TCP), is a major degradation product of chlorpyrifos and triclopyr in the environment. iucr.orgnih.govservice.gov.uk TCP is of significant environmental concern due to its persistence in soil, with a half-life ranging from 65 to 360 days, and its high water solubility, which facilitates the contamination of surface and groundwater. iucr.org Consequently, a substantial area of research is dedicated to the detection and analysis of TCP in various environmental matrices, such as water and soil, and in biological samples as a biomarker for exposure to the parent pesticides. iucr.orgnih.gov

Nomenclature and Chemical Relationship to 3,5,6-Trichloropyridin-2-ol (TCP)

The nomenclature and chemical identity of Sodium 3,5,6-Trichloropyridin-2-olate are well-defined. It is recognized by several synonyms, reflecting its structure as a sodium salt.

Chemically, STCP is the sodium salt of 3,5,6-trichloropyridin-2-ol (TCP). nih.gov TCP is a hydroxypyridine, meaning it is a derivative of pyridine containing a hydroxyl group. nih.gov Specifically, it is pyridin-2-ol substituted with chlorine atoms at the 3, 5, and 6 positions. nih.gov TCP can exist in tautomeric equilibrium with its pyridone form, 3,5,6-trichloro-2(1H)-pyridinone. nih.gov

The relationship between STCP and TCP is a straightforward acid-base reaction. TCP, being weakly acidic, reacts with a base such as sodium hydroxide (NaOH) to form the sodium salt, STCP, and water. Conversely, treating STCP with an acid will protonate the olate anion, converting it back to TCP. chembk.com In industrial synthesis, TCP is often converted into its sodium salt (STCP) by treatment with a sodium hydroxide solution to facilitate the subsequent reaction to produce pesticides like chlorpyrifos. patsnap.comchembk.com

Below is an interactive data table summarizing the key identifiers for both STCP and its parent compound, TCP.

| Property | Sodium 3,5,6-trichloropyridin-2-olate (STCP) | 3,5,6-trichloropyridin-2-ol (TCP) |

| IUPAC Name | sodium;3,5,6-trichloropyridin-2-olate nih.gov | 3,5,6-trichloro-1H-pyridin-2-one nih.gov |

| Synonyms | Sodium 3,5,6-trichloro-2-pyridinol, 3,5,6-trichloro-2-pyridinol sodium salt nih.govtcichemicals.com | 2-Hydroxy-3,5,6-trichloropyridine, 3,5,6-Trichloro-2-pyridone sigmaaldrich.com |

| CAS Number | 37439-34-2 nih.govscbt.com | 6515-38-4 nih.govsigmaaldrich.com |

| Molecular Formula | C₅HCl₃NNaO nih.govscbt.com | C₅H₂Cl₃NO iucr.orgsigmaaldrich.com |

| Molecular Weight | 220.41 g/mol nih.gov | 198.43 g/mol sigmaaldrich.com |

| Parent Compound | 3,5,6-Trichloro-2-pyridinol (CID 23017) nih.gov | Not Applicable |

| Chemical Structure |

Structure

2D Structure

Properties

IUPAC Name |

sodium;3,5,6-trichloropyridin-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO.Na/c6-2-1-3(7)5(10)9-4(2)8;/h1H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWYJCBOOSFRKD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=C1Cl)Cl)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3NNaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Industrial Applications of Sodium 3,5,6 Trichloropyridin 2 Olate

Advanced Synthetic Routes and Chemical Transformations for STCP Production

The industrial synthesis of Sodium 3,5,6-trichloropyridin-2-olate (STCP) is primarily achieved through two major routes: the pyridine (B92270) chlorination route and the cyclization route. chembk.com

The pyridine chlorination route involves the chlorination of pyridine to produce 2,3,5,6-tetrachloropyridine. chembk.com This intermediate is then subjected to alkaline hydrolysis, typically using sodium hydroxide (B78521), to yield the sodium salt of trichloropyridinol. chembk.com While this method is noted for producing a high-quality product, it is also characterized by a highly corrosive reaction process. chembk.com

The more common cyclization route starts with trichloroacetyl chloride and acrylonitrile (B1666552). google.comchembk.com This method involves a series of chemical transformations, including addition, cyclization, and hydrolysis, to form the final product. google.com Innovations in this route have led to different operational methodologies, such as "one-pot" and "fractional step" syntheses, aimed at improving yield and simplifying the process. google.comgoogle.com

A typical one-pot synthesis involves the following steps:

Addition Cyclization : Trichloroacetyl chloride and acrylonitrile react in a solvent like orthodichlorobenzene in the presence of a catalyst system, such as cuprous chloride and a phase-transfer catalyst. google.com This reaction is carried out at elevated temperatures (e.g., 138-142°C) for an extended period (e.g., 20-24 hours). google.com

Aromatization and Salt Formation : After the initial reaction, the solvent is removed, and a sodium hydroxide solution is added to adjust the pH to a highly alkaline range (11-13). google.com The mixture is heated, leading to aromatization and the formation of the sodium salt, STCP, which is then isolated by filtration and drying. google.com This one-pot method is advantageous due to its use of fewer raw materials and a significant reduction in wastewater generation. google.com

Table 1: Comparison of Major Synthetic Routes for STCP Production

| Feature | Pyridine Chlorination Route | Cyclization Route (One-Pot Method) |

|---|---|---|

| Starting Materials | Pyridine | Trichloroacetyl chloride, Acrylonitrile chembk.com |

| Key Intermediates | 2,3,5,6-tetrachloropyridine chembk.com | 2,2,4-trichloro-4-cyanobutanoyl chloride patsnap.com |

| Key Reactions | High-temperature gas phase chlorination, Alkaline hydrolysis chembk.comgoogle.com | Addition cyclization, Aromatization google.com |

| Advantages | Good product quality chembk.com | Fewer raw materials, High yield, Reduced wastewater google.com |

| Disadvantages | Highly corrosive process chembk.com | Potential for by-product formation (e.g., tetrachloropyridine) patsnap.com |

Role of STCP as a Precursor in Agrochemical Manufacturing

STCP is a crucial building block for synthesizing several widely used agrochemicals, including insecticides and herbicides. patsnap.comchembk.com Its chemical structure allows for further reactions to produce the final active ingredients.

Chlorpyrifos (B1668852), a broad-spectrum organophosphate insecticide, is industrially produced by reacting 3,5,6-trichloro-2-pyridinol (B117793) (the acidic form of STCP) with O,O-diethyl phosphorochloridothioate. cdc.govekb.eg The reaction is typically conducted under basic conditions. cdc.gov STCP can be used directly as the sodium salt. google.com The synthesis involves dissolving STCP in a solvent, adding a catalyst, and then reacting it with the phosphorochloridothioate. google.com After the reaction, the product is purified, and the solvent can be recycled. google.com

The synthesis of Chlorpyrifos-methyl follows a similar pathway, where STCP is reacted with O,O-dimethyl thiophosphate or a related derivative. chembk.comchemicalbook.com Both syntheses highlight the essential role of STCP as the core heterocyclic component of these insecticides.

Triclopyr (B129103) is a systemic, selective herbicide used to control broadleaf weeds. nih.gov The synthesis of triclopyr and its esters also relies on STCP as the starting intermediate. google.com One documented method for producing triclopyr butoxyethyl ester involves reacting the sodium salt of 3,5,6-trichloropyridinol (STCP) with 2-butoxyethyl chloroacetate. google.com This reaction is often facilitated by a phase transfer catalyst in a solvent medium. google.com An alternative approach involves a two-step process where STCP is first reacted with an alkyl chloroacetate, followed by a transesterification reaction to yield the desired triclopyr ester. google.comgoogle.com

Table 2: Key Agrochemicals Synthesized from STCP

| Agrochemical | Type | Reactant with STCP (or its acid form) | Reference |

|---|---|---|---|

| Chlorpyrifos | Insecticide, Acaricide | O,O-diethyl phosphorochloridothioate | cdc.govekb.eg |

| Chlorpyrifos-methyl | Insecticide | O,O-dimethyl thiophosphate | chembk.comchemicalbook.com |

| Triclopyr | Herbicide | Chloroacetic acid derivatives (e.g., 2-butoxyethyl chloroacetate) | google.comgoogle.com |

Industrial Process Optimization and Purity Engineering in STCP Production

Optimizing the industrial production of STCP is critical for minimizing costs, maximizing efficiency, and ensuring high product quality. retrocausal.aibasetwo.ai Process optimization efforts focus on adjusting reaction parameters and streamlining workflows to achieve desired outcomes without violating constraints. basetwo.ai

Key areas for optimization in STCP synthesis include:

Controlling Reaction Conditions : Precise control of temperature and pH during the cyclization and hydrolysis steps is crucial. For example, in the one-pot method, the aromatization reaction is conducted at 50-60°C for several hours after adjusting the pH to 12-13 with sodium hydroxide solution. patsnap.com

Catalyst and Solvent Selection : The choice of catalyst (e.g., copper or cuprous salts) and solvent (e.g., orthodichlorobenzene, toluene) can significantly impact reaction efficiency and product purity. google.comgoogle.com Optimization involves selecting the most effective and economically viable options.

Purity engineering involves the refinement of the crude STCP. After the initial synthesis and filtration, the crude product can be further purified. patsnap.com A common method involves washing the crude solid with water and then refluxing it to remove impurities. The purified product is then obtained by cooling, filtering, and drying, resulting in a higher-purity off-white solid. patsnap.comchembk.com

Table 3: Industrial Process Optimization Parameters for STCP Production

| Parameter | Objective | Method | Reference |

|---|---|---|---|

| Yield Maximization | Increase the output of STCP per batch. | Implementing fractional step methods to convert by-products into STCP. | google.com |

| By-product Reduction | Minimize the formation of impurities like tetrachloropyridine. | Controlling reaction temperature and addition rates; extracting front cut fractions during reflux. | patsnap.comgoogle.com |

| Process Control | Avoid violent reactions and ensure consistent quality. | Step-wise addition of reagents; monitoring intermediate product concentration. | patsnap.comgoogle.com |

| Purity Enhancement | Increase the final purity of the STCP solid. | Washing the crude product with water, followed by reflux and recrystallization. | patsnap.com |

Management of By-products and Wastewater Streams from STCP Synthesis

The synthesis of STCP, like many chemical manufacturing processes, generates by-products and wastewater that require careful management to comply with environmental regulations and ensure sustainable operation. google.comnetsolwater.com

The primary by-product of concern in the cyclization route is tetrachloropyridine. patsnap.comgoogle.com As mentioned, advanced synthesis protocols focus on minimizing its formation or converting it in-situ to STCP to improve atom economy and reduce waste. google.com

Wastewater from STCP synthesis is a significant consideration. The process involves highly alkaline conditions, resulting in wastewater with a high pH. google.com The development of "one-pot" methods has been highlighted as a way to greatly reduce the volume of wastewater generated compared to older techniques. google.com

The management of industrial wastewater typically involves a multi-stage treatment process before discharge:

Preliminary and Primary Treatment : This stage involves the physical removal of large solids and suspended particles through screening and sedimentation. ppsthane.comblackridgeresearch.com

Chemical Treatment : For chemical wastewater, this is a critical step. It involves processes like neutralization to adjust the pH. Given the alkaline nature of the effluent from STCP synthesis, this would involve the addition of an acid. google.comalmawatech.com Precipitation and flocculation are also used to remove dissolved contaminants, such as heavy metals (if present from catalysts), by converting them into insoluble solids that can be filtered out. almawatech.combmluk.gv.at

Secondary and Tertiary Treatment : These stages use biological and advanced chemical processes to remove organic matter and any remaining contaminants to ensure the water meets quality standards for discharge or reuse. ppsthane.comblackridgeresearch.com

Recycling is another key aspect of waste management. Solvents used in the reaction can be recovered through distillation and reused in subsequent batches, reducing both cost and environmental impact. google.comgoogle.com

Environmental Transformation Pathways and Fate of 3,5,6 Trichloropyridin 2 Ol Tcp

Formation and Abiotic Degradation in Environmental Compartments

3,5,6-trichloro-2-pyridinol (B117793) (TCP) is a significant environmental metabolite, primarily known as the degradation product of several widely used organophosphate pesticides. nih.gov Its formation and subsequent abiotic degradation are critical factors in understanding its environmental persistence and potential impact.

The primary pathway for the formation of 3,5,6-trichloro-2-pyridinol (TCP) in the environment is through the hydrolytic cleavage of its parent compounds. nih.govnih.gov This process involves the breaking of a chemical bond by the addition of water. The organophosphorus insecticides chlorpyrifos (B1668852) and chlorpyrifos-methyl, as well as the herbicide triclopyr (B129103), all degrade to form TCP. nih.govnih.gov

The hydrolysis of chlorpyrifos, for instance, results in the formation of TCP and diethylthiophosphoric acid. This transformation is a key step in the detoxification of the parent insecticide but leads to the accumulation of the more persistent and mobile TCP in soil and water systems. plos.orgnih.gov The rate of this hydrolysis is influenced by environmental conditions such as pH, with higher pH levels accelerating the degradation of chlorpyrifos to TCP. nih.gov In soil, the half-life of TCP can range from 65 to 360 days, depending on factors like soil type and climate. plos.orgnih.gov

Similarly, the herbicide triclopyr, used for controlling woody plants and broadleaf weeds, also degrades to TCP in soil and through microbial action. nih.gov The widespread use of these parent compounds has led to the ubiquitous presence of TCP as a contaminant in various environmental compartments. plos.orgnih.gov

Table 1: Parent Compounds Leading to TCP Formation

| Parent Compound | Chemical Class | Primary Use | Reference |

|---|---|---|---|

| Chlorpyrifos | Organophosphate | Insecticide | nih.govnih.gov |

| Chlorpyrifos-methyl | Organophosphate | Insecticide | nih.gov |

| Triclopyr | Pyridine (B92270) | Herbicide | nih.govnih.gov |

The thermal decomposition of TCP has been investigated, particularly in aqueous systems under high temperatures and pressures, to develop effective methods for its disposal from contaminated wastewater. researchgate.net

Studies utilizing a continuous tubular reactor have examined the thermal decomposition of the sodium salt of TCP (STCP) in subcritical and supercritical water. researchgate.net In these experiments, while STCP was found to be stable below 280°C, it could be effectively decomposed at elevated temperatures. researchgate.net Supercritical water oxidation (SCWO) has been shown to be a highly effective method for the complete destruction of TCP, with studies demonstrating that it can be completely oxidized to water, carbon dioxide, and inorganic ammonium (B1175870) salts with an efficiency of 99% using hydrogen peroxide as an oxidant. researchgate.net Subcritical water has also proven effective for extracting TCP from soil samples. nih.gov Complete extraction was achieved within 15 minutes at 250°C and 200 bar without the need for additives. nih.gov

Research on the thermal decomposition of STCP in sub- and supercritical water indicates that the pyridine ring structure within the molecule is remarkably stable, even at temperatures reaching up to 400°C. researchgate.net Fourier-transform infrared (FT-IR) spectroscopy of the decomposition products confirmed the persistence of the pyridine ring. researchgate.net This stability suggests that thermolytic degradation primarily involves the substituents on the ring rather than the core heterocyclic structure itself. researchgate.net

The principal reaction during the thermal decomposition of STCP in sub- and supercritical water is the substitution of the chlorine atoms on the pyridine ring with hydroxyl (-OH) groups from the water molecules. researchgate.net This process leads to the formation of polyhydroxylated pyridine derivatives as the main decomposition products. researchgate.net The efficiency of this substitution reaction is enhanced by high pressure. researchgate.net

Table 2: Thermal Decomposition of Sodium 3,5,6-trichloropyridin-2-olate (STCP) in Water

| Condition | Temperature | Key Finding | Products | Reference |

|---|---|---|---|---|

| Subcritical Water | < 280°C | STCP is stable | - | researchgate.net |

| Sub- and Supercritical Water | Up to 400°C | Pyridine ring remains stable | Polyhydroxylated pyridines | researchgate.net |

| Supercritical Water Oxidation (SCWO) | > 374°C, 22.1 MPa | 99% oxidation rate | H₂O, CO₂, inorganic ammonium salts | researchgate.net |

Photolysis, or the degradation of compounds by light, is another significant abiotic pathway for the transformation of TCP in the environment. nih.gov Laboratory experiments have been conducted to understand the mechanisms and products of TCP photolysis. nih.gov

Under simulated environmental conditions, the concentration of TCP was significantly reduced after 120 minutes of irradiation, with only 5.9 ± 1.5% of the initial concentration remaining. nih.gov This process also involved the release of chloride ions, with their concentration reaching approximately 73% of the total possible chloride concentration, indicating substantial dechlorination. nih.gov

The identification of transformation products using liquid chromatography-mass spectrometry (LC-MS) revealed the formation of several new compounds. nih.gov The degradation mechanism involves a radical attack by reactive hydroxyl (•OH) species on the carbonyl group of the TCP molecule. nih.gov This is followed by the cleavage of N-C or C-C bonds and subsequent recyclization, leading to the formation of pyrrole (B145914) structures substituted with carboxylic groups. nih.gov

Oxidative Degradation Mechanisms

Oxidative degradation plays a significant role in the transformation of TCP in the environment. One of the primary pathways for this degradation is through photolysis, particularly under ultraviolet (UV) irradiation.

Research has shown that the photodegradation of TCP in aqueous solutions follows pseudo-first-order kinetics. This process is wavelength-dependent, with an increased rate of degradation observed at wavelengths below 300 nm. The degradation rate is also influenced by pH, increasing as the pH rises to 5 and then maintaining a constant maximum rate. The introduction of hydroxyl radicals, for instance through the addition of hydrogen peroxide (H₂O₂), can enhance the removal rate of TCP by a factor of 1.5.

Under photolytic conditions, TCP can be decomposed to non-detectable levels within a couple of hours of UV irradiation. This process involves both hydrolytic and reductive dechlorination, leading to the formation of intermediate products such as dichlorodihydroxypyridine isomers and other reductive dechlorination products. While a significant portion of the initial radioactivity from labeled TCP remains in the solution after two hours of irradiation, the parent compound is effectively eliminated.

In addition to photolysis, thermal decomposition initiated by oxygen has been identified as another oxidative degradation pathway for TCP.

Environmental Distribution and Persistence in Terrestrial and Aquatic Systems

The distribution and persistence of TCP in the environment are governed by its physicochemical properties and its interactions with soil and water. Its notable persistence and mobility raise concerns about its potential for widespread environmental contamination.

The behavior of TCP in soil is characterized by its high water solubility and a corresponding tendency to leach. Studies have demonstrated that TCP is easily mobile in soil, which can facilitate the contamination of groundwater.

The adsorption and desorption dynamics of TCP have been investigated using methods such as breakthrough curves in loamy farmland soils. These studies provide quantitative data on the release of adsorbed TCP from soil particles. Research has also shown that amending soil with biochar can significantly increase the adsorption of TCP. The adsorption capacity of the soil increases exponentially with the amount of biochar added, which is attributed to the increased number of adsorption sites and stronger adsorption forces.

Volatilization is a potential pathway for the dissipation of TCP from soil and water surfaces into the atmosphere. The tendency of a chemical to volatilize is primarily governed by its vapor pressure and its Henry's Law constant.

The vapor pressure of TCP has been reported as 137.32 mPa at 25 °C, which is considered highly volatile. herts.ac.uk The Henry's Law constant, which describes the partitioning of a chemical between water and air, has been reported as 1.10 Pa m³/mol. herts.ac.uk This value suggests a moderate potential for volatilization from water bodies.

TCP is recognized for its persistence in the environment, with its half-life varying significantly depending on the environmental matrix and conditions.

In soil, the half-life of TCP can range from 65 to 360 days. nih.govplos.org More specific studies have reported a typical aerobic soil metabolism half-life (DT₅₀) of 226 days in laboratory settings at 20°C, and a field DT₅₀ of 75.3 days. herts.ac.uk These values classify TCP as persistent to moderately persistent in soil environments. herts.ac.uk

In aquatic environments, TCP can be degraded through various processes. While a specific half-life in water under natural conditions is not well-defined in the provided search results, laboratory studies on biodegradation provide some insights. For instance, the fungal strain Cladosporium cladosporioides Hu-01 has been shown to significantly reduce the half-life of TCP in a liquid medium. plos.orgnih.gov In a controlled experiment, the half-life of TCP was reduced from 990.0 hours in the non-inoculated control to just 3.1 hours with the introduction of the fungus. plos.org This highlights the potential for microbial degradation to significantly impact the persistence of TCP in aquatic systems.

The photolytic degradation of TCP is also rapid, with studies showing decomposition to non-detectable levels within 2 hours under UV irradiation. researchgate.net This suggests that in sunlit surface waters, photodegradation could be a major removal pathway.

The following table summarizes the reported persistence data for TCP:

| Environmental Matrix | Parameter | Value | Conditions | Source(s) |

| Soil | Half-life | 65 - 360 days | General | nih.govplos.org |

| Soil | DT₅₀ (Typical) | 226 days | Aerobic, Lab, 20°C | herts.ac.uk |

| Soil | DT₅₀ (Field) | 75.3 days | Field | herts.ac.uk |

| Liquid Medium | Half-life | 3.1 hours | With Cladosporium cladosporioides Hu-01 | plos.org |

| Liquid Medium | Half-life | 990.0 hours | Non-inoculated control | plos.org |

| Aqueous Solution | Degradation Time | < 2 hours | UV irradiation | researchgate.net |

Microbial Biodegradation and Bioremediation Strategies for 3,5,6 Trichloropyridin 2 Ol Tcp

Identification and Characterization of TCP-Degrading Microorganisms

Several bacterial species have been identified for their capacity to degrade TCP, either individually or as part of a microbial consortium.

Ralstonia sp. T6

Identified as a potent TCP-degrading bacterium, Ralstonia sp. T6 can metabolize TCP effectively. nih.govnih.gov During its degradation process, a green intermediate metabolite, identified as 3,6-dihydroxypyridine-2,5-dione (DHPD), is produced. nih.govnih.gov This strain serves as a model organism for studying the genetic and enzymatic pathways of TCP breakdown.

Enterobacter B-14

The bacterial strain Enterobacter B-14 is known for its ability to hydrolyze chlorpyrifos (B1668852), which results in the formation of TCP and diethylthiophosphate (B1229741) (DETP). nih.govnih.gov However, studies indicate that while Enterobacter B-14 can utilize DETP as a source of carbon and energy, it does not further degrade the TCP metabolite. nih.govnih.govcore.ac.uk This highlights a critical step in the complete remediation of chlorpyrifos, as the accumulation of TCP can still pose an environmental risk.

Shewanella oneidensis MR-1

Shewanella oneidensis MR-1 is a metabolically versatile bacterium that has been investigated for its role in the degradation of various pollutants. frontiersin.orgnih.gov In the context of chlorpyrifos, S. oneidensis MR-1 has been shown to break down the parent compound, leading to the formation of TCP as a major metabolite. nih.gov The presence of goethite can influence the degradation process. nih.gov

| Bacterial Strain | Role in TCP Metabolism | Key Findings |

| Ralstonia sp. T6 | Direct degradation of TCP | Produces a green intermediate (3,6-dihydroxypyridine-2,5-dione). nih.govnih.gov |

| Enterobacter B-14 | Hydrolyzes chlorpyrifos to TCP | Does not degrade the resulting TCP metabolite. nih.govnih.govcore.ac.uk |

| Shewanella oneidensis MR-1 | Degrades chlorpyrifos to TCP | TCP is a major metabolite of chlorpyrifos degradation by this strain. nih.gov |

Fungi and yeasts also play a significant role in the biotransformation of TCP, often as part of the broader degradation of chlorpyrifos.

Aspergillus sydowii CBMAI 935

The marine-derived fungus Aspergillus sydowii CBMAI 935 has demonstrated the ability to biodegrade chlorpyrifos. mdpi.com Research has shown that this fungus can degrade approximately 63% of chlorpyrifos and also reduce the concentration of its hydrolysis product, TCP, after 30 days. mdpi.com This indicates its potential for the bioremediation of environments contaminated with both chlorpyrifos and TCP. mdpi.com

Rhodotorula glutinis and Rhodotorula rubra

The epiphytic yeasts Rhodotorula glutinis and Rhodotorula rubra are involved in the biodegradation of both chlorpyrifos and its metabolite, TCP. nih.govresearchgate.net Studies have shown that these yeasts can be successfully used for the removal and detoxification of chlorpyrifos residues. nih.govresearchgate.net The presence of glucose as an additional carbon source was found to delay the biodegradation by Rhodotorula glutinis, while Rhodotorula rubra showed higher activity under these conditions. nih.govresearchgate.net

| Fungal/Yeast Strain | Role in TCP Biotransformation | Notable Characteristics |

| Aspergillus sydowii CBMAI 935 | Degrades chlorpyrifos and reduces TCP concentration | Marine-derived fungus with potential for bioremediation. mdpi.com |

| Rhodotorula glutinis | Biodegradation of chlorpyrifos and TCP | Activity is delayed by the presence of glucose. nih.govresearchgate.net |

| Rhodotorula rubra | Biodegradation of chlorpyrifos and TCP | More active than R. glutinis in the presence of glucose. nih.govresearchgate.netnih.gov |

Molecular Mechanisms and Enzymology of TCP Biodegradation

Understanding the molecular and enzymatic basis of TCP degradation is crucial for developing enhanced bioremediation technologies. Research has focused on identifying the specific genes, enzymes, and metabolic pathways involved.

A significant breakthrough in understanding TCP biodegradation has been the identification of specific gene clusters responsible for this process in bacteria like Ralstonia sp. T6.

The tcpRXA gene cluster has been identified as playing a pivotal role in the initial stages of TCP degradation. nih.govnih.gov The key gene in this cluster, tcpA , encodes a monooxygenase that is essential for the first step of TCP breakdown. nih.govnih.gov Disruption of the tcpA gene in Ralstonia sp. T6 results in the inability of the mutant strain to degrade TCP. nih.govnih.gov The other genes in the cluster, tcpR and tcpX, are believed to be involved in regulation and providing necessary cofactors for the enzymatic reaction. nih.govnih.gov

The function of 3,5,6-trichloropyridin-2-ol monooxygenase is dependent on a continuous supply of FADH2. This is where flavin reductases come into play.

The protein TcpX , encoded by the tcpX gene within the tcpRXA cluster, is a flavin reductase. nih.govnih.gov Its primary role is to reduce flavin adenine (B156593) dinucleotide (FAD) to FADH2, which then serves as a substrate for the TcpA monooxygenase. nih.gov This coupling of flavin reductase and monooxygenase activity is essential for the sustained dechlorination of TCP. nih.gov

| Gene/Enzyme | Function | Role in TCP Degradation |

| tcpA | Encodes 3,5,6-trichloropyridin-2-ol monooxygenase | Essential for the initial dechlorination of TCP to DHPD. nih.govnih.gov |

| 3,5,6-Trichloropyridin-2-ol monooxygenase | FADH2-dependent monooxygenase | Catalyzes the first step in the TCP degradation pathway. nih.govnih.gov |

| tcpX | Encodes a flavin reductase (TcpX) | Provides the necessary FADH2 for the monooxygenase reaction. nih.govnih.govnih.gov |

| TcpX | Flavin Reductase | Reduces FAD to FADH2, enabling the function of TcpA. nih.gov |

Catabolic Pathways and Metabolite Profiling

The microbial breakdown of 3,5,6-Trichloropyridin-2-ol (TCP) is a critical process for the detoxification of environments contaminated with this compound. nih.gov Microorganisms employ several catabolic pathways, both aerobic and anaerobic, to systematically deconstruct the TCP molecule. Profiling the intermediate metabolites of these pathways is essential for understanding the degradation mechanisms and ensuring complete mineralization.

Aerobic Mineralization Pathways to Carbon Dioxide and Chloride Ions

Under aerobic conditions, several bacterial strains have demonstrated the ability to use TCP as a sole source of carbon and energy, ultimately mineralizing it to carbon dioxide (CO2) and chloride ions (Cl-). researchgate.net This process involves enzymatic attacks that hydroxylate and dechlorinate the pyridine (B92270) ring, leading to ring cleavage and entry into central metabolic pathways. For instance, a bacterium identified as Pseudomonas sp. was found to metabolize TCP into CO2, chloride, and other polar metabolites. researchgate.net The complete mineralization is a key indicator of detoxification. A microbial consortium enriched from dryland soil demonstrated the ability to release CO2 and chloride ions during TCP degradation, signifying the breakdown of the chemical structure. researchgate.net

Table 1: Aerobic Degradation of TCP by Various Microbial Strains

| Microbial Strain | Degradation Efficiency | Incubation Time | Key Findings |

|---|---|---|---|

| Micrococcus luteus ML | 61.6% of 50 mg/L TCP | 24 hours | Utilized TCP as a sole carbon and energy source. nih.gov |

| Bacillus pumilus C2A1 | 90% of 300 mg/L TCP | 8 days | Capable of degrading both chlorpyrifos and TCP. nih.gov |

| Cladosporium cladosporioides Hu-01 | Complete degradation of 50 mg/L | 5 days | TCP was a transient intermediate that did not accumulate. nih.govplos.org |

Anaerobic Degradation Processes and End-Products

In the absence of oxygen, microbial consortia can also effectively degrade TCP. Anaerobic degradation often proceeds through reductive dechlorination, where chlorine atoms on the pyridine ring are sequentially replaced by hydrogen atoms. wikipedia.orgnih.gov A microbial consortium enriched from dryland soil under anaerobic conditions was able to metabolize 97% of a 100 mg/L TCP concentration within 20 hours. researchgate.netnih.gov The primary end-products of this anaerobic mineralization were identified as carbon dioxide and chloride ions, indicating complete breakdown of the parent compound. researchgate.netresearchgate.net Studies have shown that both reductive and hydrolytic dechlorination mechanisms can be involved in the biodegradation of TCP under anaerobic conditions. researchgate.net The dominant bacteria in such consortia may include aerobic degraders like Ochrobactrum and dechlorinating bacteria such as Delftia, alongside anaerobic and facultative bacteria like Bacteroides, Bacillus, and Cupriavidus. researchgate.netnih.gov

Table 2: Anaerobic TCP Degradation Performance

| Microbial Source | Initial TCP Concentration | Degradation Rate | End-Products |

|---|

Identification of Intermediate Metabolites

The stepwise degradation of TCP by microorganisms results in the formation of various intermediate metabolites. Identifying these compounds is crucial for elucidating the specific catabolic pathways.

Under aerobic conditions, the degradation by Ralstonia sp. T6 involves a key intermediate, 3,6-dihydroxypyridine-2,5-dione (DHPD). nih.gov In Micrococcus luteus ML, two potential pathways were proposed, involving hydrolytic-oxidative dechlorination and denitrification, with seven distinct intermediates detected. nih.gov Metabolites such as 3,6-dichloro-2,5-dihydroxypyridine and 3-chloro-2,5,6-trihydroxypyridine have been identified as hydrolytic dechlorination products in strains like Cupriavidus nantongensis X1 T. researchgate.net

Under anaerobic or reductive pathways, different intermediates are observed. The strain Cupriavidus sp. DT-1 degrades TCP through a series of reductive dechlorination steps, producing metabolites that include 5,6-dichloro-2-pyridinol, 6-chloro-2-pyridinol, and 2-hydroxypyridine. proquest.com This pathway can ultimately lead to the formation of non-toxic compounds like maleamic acid and fumaric acid. proquest.comresearchgate.net

Table 3: Identified Intermediate Metabolites in TCP Biodegradation

| Metabolite | Microbial Strain/Consortium | Degradation Pathway |

|---|---|---|

| 3,6-dihydroxypyridine-2,5-dione (DHPD) | Ralstonia sp. T6, Cupriavidus sp. | Aerobic (Oxidative) nih.govproquest.com |

| 3,6-dichloro-2,5-dihydroxypyridine | Cupriavidus nantongensis X1 T, Micrococcus luteus ML | Aerobic (Hydrolytic) researchgate.net |

| 3-chloro-2,5,6-trihydroxypyridine | Cupriavidus nantongensis X1 T, Micrococcus luteus ML | Aerobic (Hydrolytic) researchgate.net |

| 5-amino-2,4,5-trioxopentanoic acid | Ralstonia sp. T6, Micrococcus luteus ML | Aerobic nih.govresearchgate.net |

| 5,6-dichloro-2-pyridinol | Cupriavidus sp. DT-1 | Anaerobic (Reductive) proquest.com |

| 6-chloro-2-pyridinol | Cupriavidus sp. DT-1 | Anaerobic (Reductive) proquest.com |

| 2-hydroxypyridine | Cupriavidus sp. DT-1 | Anaerobic (Reductive) researchgate.netresearchgate.net |

Advanced Bioremediation Approaches for TCP-Contaminated Environments

To enhance the efficiency of TCP removal from soil and water, advanced bioremediation strategies are employed. These techniques focus on overcoming the limitations of natural attenuation by manipulating microbial populations and their environmental conditions.

Application of Microbial Bioaugmentation and Biostimulation

Bioaugmentation and biostimulation are two primary strategies for enhancing the bioremediation of contaminated sites. remittancesreview.commedcraveonline.com

Bioaugmentation involves introducing specific, highly efficient microbial strains or consortia to a contaminated environment to supplement the indigenous microbial population. rsc.orgucdavis.edu This is particularly useful when the native microorganisms cannot effectively degrade a target contaminant like TCP. rsc.org Inoculation of TCP-contaminated soils with the degrading strain Cupriavidus sp. DT-1 resulted in significantly higher degradation rates (94.4% and 86.7% in two different soil types) compared to uninoculated soils (20.4% and 28.4%). researchgate.net

Biostimulation , conversely, involves modifying the environment to stimulate the activity of the existing native microbial populations capable of degradation. ucdavis.edu This is typically achieved by adding nutrients, electron acceptors (like oxygen), or other limiting substances to the site. medcraveonline.comrsc.org For TCP degradation, optimizing conditions such as pH and temperature, and ensuring the availability of essential nutrients can enhance the metabolic activity of indigenous degrading microbes. nih.gov Studies have shown that combining bioaugmentation and biostimulation can often lead to the most effective removal of contaminants. remittancesreview.commdpi.com

Table 4: Comparison of Bioaugmentation and Biostimulation Strategies

| Strategy | Definition | Mechanism | Application for TCP |

|---|---|---|---|

| Bioaugmentation | Addition of exogenous, specialized microorganisms to a contaminated site. medcraveonline.comucdavis.edu | Supplements indigenous populations with potent degraders. rsc.org | Inoculating soil with known TCP-degrading bacteria like Cupriavidus sp. to accelerate cleanup. researchgate.net |

| Biostimulation | Modification of the environment to stimulate native microbial activity. ucdavis.edu | Provides limiting nutrients and optimal conditions for microbial growth and metabolism. rsc.org | Adjusting soil pH, temperature, and nutrient content to enhance the performance of indigenous TCP degraders. nih.gov |

Engineered Bioreactor Systems for Aqueous Phase Treatment

For treating TCP-contaminated water, engineered bioreactors offer a controlled environment to optimize microbial degradation. mdpi.com These systems can manage key parameters such as pH, temperature, and nutrient levels to maximize the efficiency of the bioremediation process. mdpi.com

Different types of bioreactors, including sequencing batch reactors (SBR) and packed-bed biofilm reactors, have been used for the treatment of industrial wastewater containing chlorinated phenols. researchgate.netresearchgate.net A particularly effective approach involves the immobilization of microbial cells. For example, Pseudomonas sp. ATCC 700113, immobilized on diatomaceous earth beads, was shown to rapidly mineralize TCP and effectively remove it from wastewater generated by a chlorpyrifos-manufacturing plant. researchgate.net Hybrid bioreactor systems, which may combine anaerobic and aerobic treatment stages, can also be employed to achieve comprehensive degradation of recalcitrant compounds. mdpi.com

Table 5: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 3,5,6-Trichloropyridin-2-ol | TCP |

| Carbon Dioxide | CO₂ |

| 3,6-dihydroxypyridine-2,5-dione | DHPD |

| 3,6-dichloro-2,5-dihydroxypyridine | |

| 3-chloro-2,5,6-trihydroxypyridine | |

| 5-amino-2,4,5-trioxopentanoic acid | ATOPA |

| 5,6-dichloro-2-pyridinol | |

| 6-chloro-2-pyridinol | |

| 2-hydroxypyridine | 2-HP |

| Maleamic acid | |

| Fumaric acid | |

| Chlorpyrifos |

Phytoremediation Potential and Interactions

While direct phytoremediation of 3,5,6-trichloropyridin-2-ol (TCP) by plants themselves is not extensively documented, the interaction between plants and microorganisms in the rhizosphere—the soil region directly influenced by root secretions—plays a crucial role in its degradation. The rhizosphere is a hotbed of microbial activity, and certain microorganisms present in this zone have demonstrated the ability to break down TCP, suggesting a synergistic relationship that can contribute to the remediation of TCP-contaminated soil.

The degradation of TCP is primarily a microbial process, with numerous bacteria and fungi capable of utilizing it as a carbon source. nih.gov Several bacterial strains, including those from the genera Pseudomonas, Cupriavidus, and Rhizobium, have been isolated from various environments, including agricultural soils, and have shown the capacity to metabolize TCP. nih.gov For instance, Cupriavidus sp. DT-1, isolated from a chlorpyrifos manufacturing site, can degrade TCP and its parent compound, chlorpyrifos. researchgate.net Similarly, fungal species such as Cladosporium cladosporioides have been identified as effective degraders of both chlorpyrifos and TCP. plos.org

The connection to phytoremediation lies in the fact that the rhizosphere can foster a higher population and activity of such TCP-degrading microbes. Plant roots release exudates containing sugars, amino acids, and other organic compounds that can serve as a primary food source for microorganisms, a phenomenon known as the "rhizosphere effect." This can lead to an enrichment of microbial populations capable of degrading complex organic compounds like TCP.

Research has shown that bacteria isolated from the rhizosphere of plants in pesticide-treated soils exhibit a significant potential for TCP degradation. For example, Ochrobactrum sp. JAS2 was isolated from the paddy rhizosphere of chlorpyrifos-treated soil and demonstrated TCP degradation capabilities. researchgate.net This indicates that the plant root environment can select for and support microbes that are beneficial for breaking down this persistent metabolite.

The table below summarizes findings on microbial degradation of TCP, highlighting the types of microorganisms and their degradation efficiency, which is relevant to the potential for enhanced degradation in the plant rhizosphere.

| Microbial Strain | Source of Isolation | Degradation Efficiency | Reference |

| Cupriavidus sp. DT-1 | Chlorpyrifos manufacturing site soil | 94.3% degradation of TCP in soil | researchgate.net |

| Cladosporium cladosporioides Hu-01 | Organophosphate-contaminated soil | Complete metabolism of 50 mg·L−1 TCP within 6 days | plos.org |

| Xanthomonas sp. 4R3-M1 | Sugarcane farm soil | Almost complete metabolism of 10 mg/L TCP | nih.gov |

| Pseudomonas sp. 4H1-M3 | Sugarcane farm soil | Almost complete metabolism of 10 mg/L TCP | nih.gov |

| Rhizobium sp. | Sugarcane farm soil | Almost complete metabolism of 10 mg/L TCP | nih.gov |

| Fungal Communities (F1-F5) | Soil | 62.2% to 92.6% degradation of TCP in one week | nih.gov |

While the direct uptake, translocation, and metabolism of TCP by plants (phytoextraction and phytodegradation) remain areas requiring more specific research, the existing evidence strongly points towards the significant role of plant-microbe interactions in the bioremediation of this compound. The stimulation of microbial degradation in the rhizosphere is a key mechanism through which phytoremediation strategies could be effectively applied for TCP-contaminated sites.

Advanced Analytical Methodologies for Environmental Monitoring of 3,5,6 Trichloropyridin 2 Ol Tcp

State-of-the-Art Chromatographic Techniques

Chromatographic techniques are the cornerstone of TCP analysis, providing the necessary separation and quantification capabilities for complex environmental samples. The choice of technique often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the trace analysis of TCP in environmental and biological samples. Its high selectivity and sensitivity allow for the detection of TCP at very low concentrations, often in the sub-parts-per-billion (ppb) range. ut.eetechnologynetworks.comnih.gov

LC-MS/MS methods typically involve the separation of TCP from other sample components on a reversed-phase liquid chromatography column, followed by detection using a tandem mass spectrometer. The mass spectrometer is usually operated in the negative ion electrospray ionization (ESI) mode, as TCP readily forms a negatively charged ion [M-H]-. nih.gov The use of selected reaction monitoring (SRM) further enhances selectivity by monitoring specific precursor-to-product ion transitions for TCP.

A study on the determination of TCP in human urine utilized ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method involved liquid-liquid extraction for sample preparation and achieved a limit of detection (LOD) of 0.41 µg/L. researchgate.net Another method developed for water samples reported an even lower LOD of 0.05 to 0.12 µg/L. nih.gov For the analysis of TCP in fish tissues, a robust LC-MS/MS method has also been established. dtu.dk

Table 1: Exemplary LC-MS/MS Parameters for TCP Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography | ||

| Column | ACQUITY UPLC BEH C18 | researchgate.net |

| Mobile Phase | Gradient of acetonitrile (B52724) and water | researchgate.net |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | nih.govresearchgate.net |

| Precursor Ion (m/z) | 195.9 | nih.gov |

| Product Ions (m/z) | Not specified | |

| Limit of Detection (LOD) | 0.41 µg/L (in urine) | researchgate.net |

Gas Chromatography (GC) with Specific Detectors (e.g., Electron Capture Detection (ECD), Mass Spectrometry (MS))

Gas chromatography (GC) is another widely used technique for the analysis of TCP. Due to the polar nature of TCP, a derivatization step is typically required to convert it into a more volatile and less polar compound suitable for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and provides structural information, confirming the identity of the analyte. researchgate.net Various GC-MS methods have been developed for the determination of TCP in diverse matrices, including human urine nih.govresearchgate.net, vegetables spkx.net.cn, and duck muscle nih.gov. These methods often involve derivatization with agents such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) nih.govspkx.net.cnnih.gov.

A GC-MS method for determining TCP in vegetables reported a limit of detection of 8.3 µg/kg with recovery rates ranging from 70.4% to 107.6% spkx.net.cn. In another study, a GC-MS/MS method for the simultaneous determination of chlorpyrifos (B1668852) and TCP in duck muscle achieved a limit of quantification (LOQ) of 0.5 µg/kg for TCP nih.gov.

Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive technique for the detection of halogenated compounds like TCP. theanalyticalscientist.comtaylorandfrancis.com The presence of three chlorine atoms in the TCP molecule makes it an ideal candidate for ECD analysis. A method for the simultaneous detection of chlorpyrifos and TCP in peach and grass samples utilized GC-ECD after gel permeation cleanup nih.gov.

Table 2: Overview of GC-based Methods for TCP Analysis

| Technique | Matrix | Derivatizing Agent | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| GC-MS | Urine | MTBSTFA | LOD: 0.05 µg/L, LOQ: 0.1 µg/L | nih.gov |

| GC-MS | Vegetables | MTBSTFA | LOD: 8.3 µg/kg | spkx.net.cn |

| GC-MS/MS | Duck Muscle | MTBSTFA | LOQ: 0.5 µg/kg | nih.gov |

| GC-ECD | Peach and Bahia grass | Not specified | Not specified | nih.gov |

High-Performance Liquid Chromatography (HPLC) Coupled with Ultraviolet (UV) or Mass Spectrometric Detection

High-performance liquid chromatography (HPLC) provides a viable alternative to GC, particularly for polar compounds like TCP, as it often does not require derivatization.

HPLC with Ultraviolet (UV) Detection is a common and cost-effective method for the analysis of TCP. The method relies on the ability of TCP to absorb ultraviolet light at a specific wavelength. A method for the determination of TCP in water samples using HPLC with UV detection at 298 nm has been reported nih.gov. While generally less sensitive than MS-based methods, HPLC-UV can be suitable for screening purposes or for the analysis of samples with higher concentrations of TCP.

HPLC with Mass Spectrometric (MS) Detection , as discussed in the LC-MS/MS section, offers the highest sensitivity and selectivity for TCP analysis. The coupling of HPLC with MS combines the excellent separation capabilities of HPLC with the definitive identification and quantification power of mass spectrometry. An application note for the analysis of the related compound triclopyr (B129103) suggests the utility of HPLC coupled with UV or MS detection helixchrom.com.

Table 3: HPLC Methods for TCP Analysis

| Detection Method | Matrix | Mobile Phase | Wavelength (UV) / Ionization (MS) | Reference |

|---|---|---|---|---|

| UV | Water | Gradient of acetonitrile-methanol-water with 0.05% TFA | 298 nm | nih.gov |

| MS | General | Acetonitrile with Ammonium (B1175870) Formate buffer | Not Applicable | helixchrom.com |

Innovative Sample Preparation and Enrichment Strategies

The effective extraction and enrichment of TCP from complex environmental matrices are critical for accurate and reliable analysis. Various innovative sample preparation techniques have been developed to improve efficiency, reduce solvent consumption, and enhance analyte concentration.

Microextraction Techniques (e.g., Dispersive Liquid-Liquid Microextraction (DLLME), Solid-Phase Microextraction (SPME))

Microextraction techniques have gained popularity due to their simplicity, speed, and low consumption of organic solvents.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method. In a study determining TCP in water samples, a vortex-assisted surfactant-enhanced-emulsification DLLME method was developed. This technique involved the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, leading to the formation of a cloudy solution and the efficient transfer of the analyte into the extraction solvent nih.gov.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that utilizes a coated fiber to adsorb analytes from a sample. While specific applications of SPME for TCP were not found in the provided search results, its general utility for pesticide analysis suggests its potential for TCP monitoring.

Solid-Phase Extraction (SPE) and Derivatization Methods

Solid-Phase Extraction (SPE) is a widely used and robust technique for the cleanup and concentration of analytes from liquid samples. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. A method for the analysis of TCP in urine utilized SPE with a polystyrol-divinylbenzene copolymer sorbent for sample cleanup nih.gov.

Derivatization is a crucial step in the analysis of TCP by gas chromatography. The process involves chemically modifying the TCP molecule to increase its volatility and thermal stability. The most commonly used derivatizing agent for TCP is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts the polar hydroxyl group of TCP into a nonpolar tert-butyldimethylsilyl ether nih.govspkx.net.cnnih.gov. This derivatization step is essential for achieving good chromatographic peak shape and sensitivity in GC-based methods.

Air, Soil, and Water Matrix Extraction Protocols

Effective monitoring of TCP in diverse environmental matrices such as air, soil, and water depends on robust extraction protocols that isolate the analyte from interfering substances. The polarity of TCP requires specific approaches to achieve high recovery rates. researchgate.net

For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common. One method for water analysis involves acidifying the sample and extracting residues of TCP using 1-chlorobutane (B31608). nih.gov This procedure has a validated limit of quantitation of 0.10 ng/mL. nih.gov For more complex water and soil matrices, SPE is widely studied. A study on the extraction of triclopyr and its metabolite TCP evaluated four different SPE sorbents. nih.gov The findings indicated that a Cromabond®H+/OH- column used with 0.6 M potassium hydroxide (B78521) as an extraction solution was the most suitable for analysis, achieving a recovery of up to 89.32%. nih.gov Common extraction solvents for soil and dust include methanol (B129727), while 1-chlorobutane has been used for urine samples. nih.gov

Advanced extraction techniques have also been developed for soil and compost matrices. Supercritical fluid extraction (SFE) using carbon dioxide has been shown to achieve 95% extraction of TCP from soil in 30 minutes, although it requires the use of methanol as a cosolvent and an ion-pair reagent. researchgate.net A more rapid method involves subcritical water extraction, which can achieve complete extraction from soil within 15 minutes at 250°C without the need for additives. researchgate.net For garden compost, a method using supercritical carbon dioxide extraction required in situ derivatization with N,O-bis(trimethylsilyl)trifluoracetamide to achieve quantitative recoveries for spiked TCP samples. nih.gov

Table 1: Summary of Extraction Protocols for TCP from Environmental Matrices This table is interactive and can be sorted by clicking on the headers.

| Matrix | Extraction Technique | Key Reagents/Sorbents | Recovery Rate | Source |

|---|---|---|---|---|

| Water | Liquid-Liquid Extraction (LLE) | 1-chlorobutane (after acidification) | Not specified, LOQ of 0.10 ng/mL | nih.gov |

| Water, Soil, Sediment | Solid-Phase Extraction (SPE) | Cromabond®H+/OH- column, 0.6 M KOH | 89.32% | nih.gov |

| Soil | Supercritical Fluid Extraction (SFE) | CO₂, methanol, ion-pair reagent | 95% | researchgate.net |

| Soil | Subcritical Water Extraction | Water (250°C, 200 bar) | Complete | researchgate.net |

| Garden Compost | Supercritical Fluid Extraction (SFE) | CO₂, N,O-bis(trimethylsilyl)trifluoracetamide | Quantitative | nih.gov |

**5.3. Immunochemical and Sensor-Based Detection Systems

Immunochemical methods offer rapid, sensitive, and cost-effective alternatives to traditional chromatographic techniques for TCP detection. These systems leverage the high specificity of antibody-antigen interactions.

Enzyme-Linked Immunosorbent Assays (ELISA) have been successfully developed for the quantitative determination of TCP in various samples. These are typically competitive assays where free TCP in a sample competes with a labeled TCP-hapten conjugate for a limited number of specific antibody binding sites.

A continuous competitive immunoassay system for TCP in water, using a monoclonal antibody, demonstrated a wide determination range from 0.01 to 200 µg/L with a relative standard deviation (RSD) below 4.2%. horiba.com This system showed excellent applicability for water analysis with recoveries between 89.7% and 105.6%. horiba.com Another study evaluated two ELISA methods for TCP in multiple media, including food and urine, which yielded quantitative recoveries ranging from 71% to 102%. nih.gov The precision for these 96-microwell plate assays was high, with a percent relative standard deviation of 15% or less. nih.gov For human exposure assessment, a commercial immunoassay test kit (Trichloropyridinol RaPID Assay) has been validated for urine analysis, showing a lower limit of quantitation of 2.96 ng/mL and a strong correlation with GC-MS results. ornl.gov

Table 2: Performance Characteristics of Validated ELISA Methods for TCP This table is interactive and can be sorted by clicking on the headers.

| Assay Type | Matrix | Determination Range | Precision (RSD/CV) | Recovery | Source |

|---|---|---|---|---|---|

| Continuous Competitive Immunoassay | Water | 0.01 - 200 µg/L | < 4.2% | 89.7 - 105.6% | horiba.com |

| 96-Microwell Plate Immunoassay | Food, Urine | Not Specified | ≤ 15% | 71 - 102% | nih.gov |

| RaPID Assay Immunoassay Kit | Human Urine | Not Specified (LOQ: 2.96 ng/mL) | Not Specified | Good correlation with GC/MS | ornl.gov |

Beyond traditional ELISA, novel biosensor technologies are emerging for even faster, field-portable screening of TCP. These systems often couple biological recognition elements with electrochemical or optical transducers.

One such technology is a portable immunochromatographic electrochemical biosensor (IEB). mdpi.com This device uses an immunochromatographic test strip for competitive immunoreaction and a screen-printed carbon electrode for sensitive electrochemical detection. mdpi.com The IEB for TCP achieved a low detection limit of 0.1 ng/mL and a broad linear range of 0.1-100 ng/mL. mdpi.com

Another promising approach is the use of surface plasmon resonance (SPR)-based biosensors. An SPR immunosensor was developed for the on-line determination of TCP in untreated urine samples. nih.gov This system provides real-time measurements in just 10 minutes and achieved detection limits between 0.1 and 0.24 µg/L. nih.gov A key advantage is the reusability of the sensor surface, which showed stability for over 130 regeneration cycles without significant signal loss. nih.gov

Table 3: Comparison of Emerging Biosensor Technologies for TCP Detection This table is interactive and can be sorted by clicking on the headers.

| Biosensor Technology | Principle | Detection Limit | Analysis Time | Key Advantage | Source |

|---|---|---|---|---|---|

| Immunochromatographic Electrochemical Biosensor (IEB) | Competitive immunoassay with electrochemical detection | 0.1 ng/mL | Not Specified | Portability, high sensitivity | mdpi.com |

Spectroscopic Fingerprinting and Quantitative Analysis (e.g., Raman Spectroscopy)

While methods like gas chromatography-mass spectrometry (GC-MS) are used to identify TCP, providing characteristic mass spectra, the application of Raman spectroscopy for its specific quantitative analysis is less documented in available literature. nih.gov Raman spectroscopy is a powerful analytical technique that can provide a unique "fingerprint" of a molecule based on its vibrational modes. horiba.com

For analytes with low Raman scattering cross-sections, a technique known as Surface-Enhanced Raman Scattering (SERS) can dramatically improve sensitivity. mdpi.com SERS is performed by placing the analyte onto a metallic nanostructure, which enhances the Raman signal, enabling detection at very low concentrations. mdpi.com The successful application of SERS for the rapid detection of the parent compound, chlorpyrifos, in rice samples highlights the potential of this technique for related molecules like TCP. researchgate.netnih.gov In that study, characteristic Raman peaks for chlorpyrifos were identified, and a quantitative model was built with a high coefficient of determination (R²p = 0.97). nih.gov

A quantitative SERS method for TCP would involve identifying its unique characteristic peaks and creating a calibration model by correlating peak intensity with concentration. nih.govhoriba.com This approach could offer a rapid, non-destructive method for quantitative analysis with minimal sample preparation. horiba.com

Method Validation, Quality Assurance, and Inter-laboratory Harmonization

The reliability of environmental monitoring data for TCP hinges on rigorous method validation, quality assurance (QA), and programs that ensure consistency across different laboratories.

Method validation involves establishing key performance characteristics. The limit of quantification (LOQ) is a critical parameter, with validated LOQs for TCP reported at 2.96 ng/mL in urine by an immunochemical method and 0.10 ng/mL in water by GC/MS. nih.govornl.gov Recovery rates, which measure the efficiency of an extraction protocol, are also essential. Studies have reported recoveries for TCP ranging from 71% to over 100% depending on the matrix and method. nih.govnih.govhoriba.com Precision, often expressed as the relative standard deviation (RSD) or coefficient of variation (CV), has been shown to be excellent, with values typically below 15% for immunoassays. nih.govresearchgate.nethoriba.com

To ensure that data from different laboratories are comparable, inter-laboratory harmonization is crucial. hmdb.camdpi.com This is often achieved through inter-laboratory comparison programs, also known as proficiency testing. hmdb.ca In such programs, a central organizer sends identical, blind samples to multiple laboratories. hmdb.ca By comparing the results from each lab to a reference value, any systematic bias can be identified and addressed. A common metric used in these comparisons is the z-score, which quantifies the difference between a laboratory's result and the reference value. Establishing standardized operating procedures (SOPs), using identical calibrators, and employing statistical analyses like Deming regression are all strategies to maintain and improve data harmonization in multi-site studies. hmdb.ca

Environmental Risk Assessment Methodologies for 3,5,6 Trichloropyridin 2 Ol Tcp

Ecological Exposure Assessment in Aquatic and Terrestrial Ecosystems

Ecological exposure assessment is the process of determining how ecological entities, such as plants and animals, come into contact with a stressor like TCP. epa.gov This involves identifying exposure pathways, which are the links between the contaminant source and the receptor. cdc.gov For TCP, the primary release mechanism into the environment is the degradation of its parent pesticides in soil and water.

Key Exposure Pathways:

Terrestrial Ecosystems: After the application of chlorpyrifos (B1668852) or triclopyr (B129103) to agricultural land, TCP is formed in the soil. apvma.gov.au Studies have shown that TCP infiltrates the soil environment more readily than its parent compound, chlorpyrifos. researchgate.net Its lower sorption capacity compared to chlorpyrifos makes it more mobile, increasing the risk of it leaching through the soil profile. researchgate.net This mobility can lead to exposure for soil-dwelling organisms, such as earthworms, and various microbial communities. researchgate.net The presence of TCP has also been reported in cattle (Bos taurus), indicating a potential pathway from contaminated soil or feed to grazing animals. nih.gov

Aquatic Ecosystems: Due to its mobility in soil and moderate water solubility, TCP is susceptible to transport from terrestrial to aquatic environments via surface runoff and leaching into groundwater. researchgate.netchemsafetypro.com This makes aquatic ecosystems a significant sink for this contaminant. Once in rivers, lakes, and streams, it can expose a wide range of aquatic organisms, from microorganisms like Euglena gracilis to fish and invertebrates. nih.gov The widespread use of parent pesticides in agriculture leads to a need for intensified environmental monitoring and ecotoxicological risk assessment for TCP in water bodies. iisd.org

An exposure pathway consists of five key elements: a source, environmental transport media, an exposure point, an exposure route (e.g., ingestion, dermal contact), and the potentially exposed population or receptor. epa.govcdc.gov For TCP, a complete pathway involves its formation from parent pesticides (source), movement through soil and water (media), presence in a specific location like a stream or field (exposure point), and contact with organisms living in those locations (receptors).

Environmental Monitoring Programs and Regulatory Compliance (e.g., EPA, APVMA, Rotterdam Convention)

Regulatory bodies worldwide evaluate the risks associated with pesticides and their metabolites, leading to monitoring programs and regulatory actions to protect environmental health.

The U.S. Environmental Protection Agency (EPA) conducts ecological risk assessments for pesticides and their degradates. epa.gov A key tool in this process is the establishment of Aquatic Life Benchmarks, which are concentrations of pesticides in water below which they are not expected to cause harm to aquatic life. epa.govfederalregister.gov These benchmarks are derived from toxicity data and are used to interpret monitoring results and prioritize sites for further investigation. epa.govepa.gov While the EPA has a comprehensive program, specific benchmark values for TCP were not detailed in the reviewed literature, though the regulatory actions on its parent compound, chlorpyrifos, have been significant.

The Australian Pesticides and Veterinary Medicines Authority (APVMA) recently finalized a major regulatory decision on chlorpyrifos. agropages.com In October 2024, the APVMA announced the cancellation of most agricultural uses of chlorpyrifos, citing unacceptable risks to worker health and the environment. agropages.comawri.com.au This decision, which followed a lengthy review process, affects numerous products and will significantly reduce the future environmental load of TCP in Australia. agropages.comawri.com.au A 12-month phase-out period for the cancelled uses was established, ending on September 30, 2025. awri.com.au

The Rotterdam Convention is a multilateral treaty that facilitates informed consent in the international trade of hazardous chemicals. pan-international.org As of late 2024, its Chemical Review Committee (CRC) has recommended that chlorpyrifos be listed in Annex III of the convention. pic.intiisd.org This recommendation was based on notifications of final regulatory actions to ban or severely restrict the chemical from multiple countries. iisd.org The CRC adopted a draft decision guidance document for chlorpyrifos in September 2024, which will be considered for final approval at the next Conference of the Parties (COP) in 2025. iisd.org If listed, it would make chlorpyrifos subject to the Prior Informed Consent (PIC) procedure, obligating exporting countries to ensure the importing country has formally agreed to accept the shipment. pan-international.org

Regulatory Status of Chlorpyrifos (Parent Compound of TCP)

| Regulatory Body / Convention | Status / Action | Key Finding / Date | Reference |

|---|---|---|---|

| U.S. EPA | Utilizes Aquatic Life Benchmarks for risk assessment. Revoked all food tolerances for chlorpyrifos in 2021, a decision later impacted by court rulings. | Ongoing regulatory evaluation. | epa.gov |

| APVMA (Australia) | Cancelled most agricultural uses of chlorpyrifos. | Final decision published October 2024, citing environmental and worker safety risks. | agropages.comawri.com.au |

| Rotterdam Convention | Recommended for listing in Annex III. | CRC recommended listing in October 2023; draft decision guidance document adopted September 2024 for consideration by the COP in 2025. | iisd.orgpic.intiisd.org |

Modeling and Predictive Tools for Environmental Fate and Transport

To supplement experimental data, various computational models are used to predict the environmental behavior of chemicals like TCP. These tools are invaluable for assessing chemicals where extensive measured data may be unavailable and for prioritizing substances for further testing.

QSAR models are theoretical tools that relate the chemical structure of a molecule to its physicochemical properties, environmental fate, or toxicity. ecetoc.org By analyzing a chemical's structure, QSAR can estimate endpoints like water solubility, partition coefficients, and potential for biodegradation. ecetoc.org This approach is useful for screening new chemicals or for filling data gaps for existing ones like TCP. ecetoc.org For a QSAR prediction to be reliable, it is crucial that the model's applicability domain is clearly defined and that the chemical being assessed falls within that domain. While the literature reviewed did not point to a specific QSAR model developed for the comprehensive environmental fate of TCP, the principles of QSAR are widely applied in regulatory contexts like REACH to assess persistence and bioaccumulation potential.

Environmental transport models use key physicochemical properties to predict how a chemical will move through the environment. For TCP, two important parameters are the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the Henry's Law constant.

Koc-based Adsorption: The Koc value indicates a chemical's tendency to adsorb to the organic matter in soil and sediment. chemsafetypro.com A high Koc suggests low mobility, while a low Koc indicates the chemical is more likely to remain in the water phase and move with it. chemsafetypro.com One study found that the sorption of TCP to soil was about 100 times lower than that of its parent, chlorpyrifos. researchgate.net Significantly, the study also found no strong correlation between TCP sorption and the soil's organic carbon content, which challenges the direct applicability of standard Koc-based models and suggests that other soil properties may influence its binding. researchgate.net This low sorption contributes to its higher mobility and potential to leach into groundwater.

Volatilization Models: Volatilization, the transfer of a chemical from water or soil to the air, is governed by its vapor pressure and Henry's Law constant. Data from the AERU database indicates TCP has a Henry's Law constant of 1.10 Pa m³/mol, classifying it as moderately volatile from water surfaces. herts.ac.uk This suggests that volatilization could be a relevant, though perhaps not dominant, pathway for its dissipation from aquatic systems.

Physicochemical Properties of TCP for Environmental Modeling

| Property | Value | Implication for Environmental Transport | Reference |

|---|---|---|---|

| Water Solubility (25 °C) | 80.9 mg/L | Moderate solubility facilitates transport in water (runoff, leaching). | herts.ac.uk |

| Log P (Octanol-water partition coefficient) | 3.21 | Indicates a potential to bioaccumulate in organisms. | herts.ac.uk |

| Sorption (Kd) | ~100 times lower than chlorpyrifos | High mobility in soil compared to its parent compound. | researchgate.net |

| Henry's Law Constant (25 °C) | 1.10 Pa m³/mol | Moderately volatile from water. | herts.ac.uk |

Computational systems like the EAWAG Biocatalysis/Biodegradation Database and Pathway Prediction System (EAWAG-BBD) are knowledge-based tools used to predict plausible microbial degradation pathways for chemical compounds. pic.intbrsmeas.org These systems use a set of established biotransformation rules derived from reactions reported in scientific literature. brsmeas.org

The EAWAG-BBD system has been successfully applied to predict the biodegradation of chlorpyrifos. The predicted pathway shows that the aerobic transformation of chlorpyrifos leads to the formation of TCP and diethylthiophosphoric acid (DETP). iisd.org The system further predicts that the subsequent degradation of TCP is a more challenging process. agropages.com The predicted pathway for TCP involves dechlorination and ring cleavage, which occur much later in the degradation sequence, eventually leading to simpler compounds. iisd.org Such predictions are instrumental in designing bioremediation experiments and understanding why a metabolite like TCP might be more persistent in certain environments than its parent compound. agropages.comiisd.org

Advanced Spectroscopic and Structural Elucidation of 3,5,6 Trichloropyridin 2 Ol Tcp

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline solid. bhu.ac.in For 3,5,6-trichloropyridin-2-ol (TCP), this method has provided definitive information on its solid-state conformation, crystal packing, and the non-covalent interactions that govern its supramolecular assembly. nih.govresearchgate.net

Crystal Packing and Unit Cell Characteristics

Crystals of 3,5,6-trichloropyridin-2-ol suitable for X-ray diffraction were obtained as colorless laths by the slow cooling of a saturated aqueous solution. nih.gov The analysis revealed that TCP crystallizes in the monoclinic space group P2₁/c. researchgate.netsigmaaldrich.com The asymmetric unit contains a single molecule of TCP. researchgate.netsigmaaldrich.com

The molecule itself is nearly planar. nih.govsigmaaldrich.com The six atoms comprising the pyridine (B92270) ring have a mean deviation of just 0.007 Å from their best-fit plane. The attached chlorine and oxygen atoms are only slightly out of this plane, with average deviations of 0.058 Å and 0.0430 (14) Å, respectively. sigmaaldrich.com

Detailed crystallographic data for TCP are summarized in the table below.

| Crystal Data | |

| Chemical Formula | C₅H₂Cl₃NO |

| Molecular Weight | 198.43 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |